molecular formula C8H17NO3 B1219852 2-Ethylhexyl nitrate CAS No. 27247-96-7

2-Ethylhexyl nitrate

Cat. No.: B1219852
CAS No.: 27247-96-7
M. Wt: 175.23 g/mol
InChI Key: NKRVGWFEFKCZAP-UHFFFAOYSA-N
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Preparation Methods

2-Ethylhexyl nitrate is typically synthesized through the nitration of 2-ethylhexanol using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a batch reactor, where 2-ethylhexanol is mixed with nitric acid (20-30% by weight) and sulfuric acid (55-60% by weight), along with water (10-25% by weight). The desired product is then washed with water at 65-75°C and subsequently with a 10-15% alkali solution until a neutral reaction is achieved .

In industrial settings, the production process involves the use of centrifugal mass transfer apparatus to optimize the yield of this compound. The process parameters, such as the length of the coil heat exchanger channel, nitrator rotor speed, and nitromixture temperature, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

2-Ethylhexyl nitrate undergoes several types of chemical reactions, including thermal decomposition, oxidation, and hydrolysis.

    Thermal Decomposition: This reaction is characterized by the breakdown of this compound into smaller molecules at elevated temperatures.

    Oxidation: In the presence of oxygen, this compound can undergo oxidation to form nitrogen oxides and other by-products.

    Hydrolysis: When exposed to water, this compound can hydrolyze to produce 2-ethylhexanol and nitric acid.

Scientific Research Applications

Cetane Number Improvement

One of the primary applications of 2-EHN is as a cetane improver in diesel formulations. The cetane number is a critical parameter that indicates the ignition quality of diesel fuel. Higher cetane numbers lead to more efficient combustion, reduced emissions, and improved engine performance.

  • Dosage : Typically, 2-EHN is added at concentrations ranging from 0.05% to 0.4% in diesel formulations .
  • Market Demand : The global market for 2-EHN is substantial, with an estimated consumption of around 100,000 tons per year , driven by the extensive use of diesel worldwide .

Engine Performance Enhancement

Numerous studies have investigated the impact of 2-EHN on diesel engine performance parameters. Research indicates that blending 2-EHN with diesel fuel can lead to significant improvements in various operational metrics.

Case Study: Engine Performance Parameters

Blend RatioBrake Thermal Efficiency (BTE)Specific Fuel Consumption (SFC)Exhaust Gas Temperature (EGT)
DE3 (3% 2-EHN)Increased by 2.50%DecreasedIncreased
DE6 (6% 2-EHN)Increased by 5.11%DecreasedIncreased
DE9 (9% 2-EHN)Increased by 6.89%DecreasedIncreased
  • Findings : The addition of 2-EHN resulted in a reduction of SFC while simultaneously increasing EGT and BTE across all tested blends . This suggests that the presence of additional oxygen from 2-EHN enhances combustion efficiency.

Biodegradation Studies

While 2-EHN is beneficial in fuel applications, its environmental impact has also been studied, particularly regarding its biodegradability.

  • Microbial Degradation : Research identified Mycobacterium austroafricanum IFP 2173 as an effective degrader of 2-EHN, demonstrating its potential for bioremediation strategies .
  • Biodegradation Pathway : The study proposed a catabolic pathway where 2-EHN is metabolized into less harmful compounds, although it noted that the degradation process is slow and inefficient due to the compound's recalcitrance .

Pyrolysis Initiator

Another innovative application of 2-EHN involves its use as an initiator for radical reactions in the pyrolysis of plastic waste, particularly high-density polyethylene (HDPE) and polypropylene (PP). This application aims to improve the efficiency of converting plastic waste into valuable fuels and chemicals at lower temperatures .

Emission Control

The use of 2-EHN has also been linked to changes in emissions profiles from diesel engines:

  • NOx Emissions : Studies indicate that while the addition of 2-EHN can improve combustion efficiency, it may also lead to increased nitrogen oxides (NOx) emissions under certain operating conditions . This highlights the need for careful optimization when using additives like 2-EHN.

Mechanism of Action

The primary mechanism by which 2-ethylhexyl nitrate exerts its effects is through its exothermic decomposition, which releases free radicals. These radicals accelerate the oxidation process in diesel engines, leading to improved combustion characteristics. The decomposition of this compound generates nitrogen dioxide, formaldehyde, and a combination of 3-heptyl and 1-butyl radicals. These radicals rapidly produce hydroxyl radicals, which further enhance the low-temperature chemistry of the fuel, increasing its reactivity .

Comparison with Similar Compounds

2-Ethylhexyl nitrate is often compared with other cetane improvers, such as cyclohexyl nitrate and various nitroalkanes.

    Cyclohexyl Nitrate: Similar to this compound, cyclohexyl nitrate is used to improve the cetane number of diesel fuels.

    Nitroalkanes: These compounds, including nitromethane and nitroethane, are also used as cetane improvers.

Biological Activity

2-Ethylhexyl nitrate (2-EHN) is a widely used additive in diesel fuel, primarily to enhance its cetane number, thereby improving combustion efficiency and reducing emissions. However, the biological activity of 2-EHN extends beyond its application in fuel, raising concerns regarding its biodegradability, toxicity, and potential health effects. This article explores the biological activity of 2-EHN, focusing on biodegradation processes, toxicological studies, and environmental implications.

Biodegradation of this compound

Microbial Degradation

Research indicates that certain microbial strains can degrade 2-EHN effectively. A significant study demonstrated that Mycobacterium austroafricanum IFP 2173 was able to utilize 2-EHN as a sole carbon source under specific conditions. The study measured carbon dioxide production as an indicator of biodegradation efficiency, revealing that this strain produced the highest amount of CO₂ (37 μmol per flask) after 13 days of incubation .

Kinetics of Biodegradation

The kinetics of biodegradation were assessed under varying concentrations of 2-EHN. The results indicated that:

  • At concentrations below 3 g/L, bacterial growth was not inhibited, and no residual substrate was detected by the end of the growth period.
  • Concentrations above this threshold led to significant inhibition of bacterial growth, evidenced by decreased oxygen uptake rates .

Table 1: Biodegradation Kinetics of 2-EHN by Mycobacterium austroafricanum IFP 2173

Concentration (g/L)CO₂ Production (μmol/flask)Growth Rate (day⁻¹)
< 3No residual substrateNot inhibited
3Maximal growthμ_max = 0.29
> 3Inhibition observedDecreased

Toxicological Studies

Health Effects

Occupational exposure to 2-EHN has been linked to various health complaints among workers in production environments. A health hazard evaluation reported symptoms such as digestive disturbances and headaches among workers exposed to low levels (0.05 to 0.48 ppm) of 2-EHN . While direct causation remains challenging to establish due to confounding factors, the potential for adverse health effects necessitates further investigation into the compound's toxicological profile.

Environmental Impact

The environmental persistence and potential toxicity of 2-EHN have raised concerns regarding its impact on aquatic ecosystems. The compound is considered recalcitrant and not readily biodegradable according to standard testing protocols . This characteristic suggests that it may accumulate in the environment, posing risks to microbial communities and higher trophic levels.

Case Studies

Wastewater Treatment

A case study focused on the chemical reduction of nitrates in wastewater from 2-EHN production showed significant nitrate removal efficiencies under optimized conditions. The study utilized steel swarf as a reducing agent in a two-stage system, achieving a maximum nitrate removal rate of 92.2% at elevated temperatures (70-75°C) . This highlights the potential for bioremediation strategies in managing wastewater containing hazardous compounds like 2-EHN.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-ethylhexyl nitrate (2-EHN) in synthetic or environmental samples?

Characterization of 2-EHN requires a combination of spectroscopic techniques:

  • FTIR and NMR : To confirm functional groups (e.g., nitrate ester stretch at ~1,630 cm⁻¹ in FTIR) and structural isomerism.
  • Mass Spectrometry (MS) : For molecular weight validation (m/z 175.23 for [M+H]⁺) and fragmentation patterns .
  • Gas Chromatography (GC) : Coupled with nitrogen chemiluminescence detection (NCD) enhances sensitivity for trace analysis in fuel blends .
    Reference data : InChIKey NKRVGWFEFKCZAP-UHFFFAOYSA-N and exact mass 175.120843 g/mol should match spectral libraries .

Q. How can researchers resolve discrepancies in reported physicochemical properties of 2-EHN?

Discrepancies in properties like density (0.963–0.972 g/cm³) or flash point (~168°F) arise from measurement protocols or purity variations. Mitigation strategies include:

  • Calibration with certified reference materials .
  • Cross-validation using multiple methods (e.g., GC-MS for purity, differential scanning calorimetry for thermal stability) .
    Example : Density discrepancies may reflect temperature calibration errors; replicate measurements under controlled conditions (25°C) are critical .

Q. What safety protocols are essential for handling 2-EHN in laboratory settings?

2-EHN is classified as hazardous (R5, R8, R20/21/22) due to flammability and toxicity risks:

  • Storage : In inert, flame-resistant containers at <25°C, away from oxidizers.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods for vapor mitigation.
  • Emergency procedures : Immediate decontamination with water for skin contact; S27 ("Remove contaminated clothing") .

Advanced Research Questions

Q. How does 2-EHN influence low-temperature combustion dynamics in diesel engines?

2-EHN reduces ignition delay by decomposing into radicals (e.g., NO₂) that accelerate fuel oxidation. Key experimental parameters include:

  • Equivalence ratio (Φ) : Optimize Φ = 0.5–0.7 to balance NOx emissions and combustion efficiency .
  • Post-injection timing : Delayed post-injection (e.g., 10° after top dead center) mitigates particulate emissions by 15–20% in dimethyl carbonate/diesel blends .
    Data contradiction : High 2-EHN concentrations (>1% w/w) may increase NOx emissions under lean conditions, requiring trade-off analysis .

Q. What biodegradation pathways are observed for 2-EHN in environmental systems?

Mycobacterium austroafricanum IFP 2173 degrades 2-EHN via:

Hydrolysis : Cleavage of the nitrate ester bond to form 2-ethylhexanol.

Oxidation : Conversion to ketones and carboxylic acids via cytochrome P450 enzymes .
Methodological note : Use biphasic liquid cultures with heptamethylnonane as a solvent to simulate soil-water partitioning .

Q. How can 2-EHN be utilized in pyrolysis processes for plastic waste valorization?

In slow pyrolysis of HDPE/PP blends, 2-EHN acts as a radical initiator:

  • Optimal dosage : 2–5% w/w reduces pyrolysis temperature by 50–70°C, increasing liquid yield by ~12%.
  • Product analysis : GC-MS quantifies alkanes/alkenes in the oil phase, while FTIR tracks oxygenated byproducts .

Q. Methodological Recommendations

  • Synthesis optimization : Vary nitration time (2–6 hrs) and nitric acid molar ratios (1:1–1:3) to maximize yield while minimizing byproducts (e.g., nitroalkanes) .
  • Data reproducibility : Archive raw spectra and chromatograms in supplementary materials, adhering to FAIR principles .

Properties

IUPAC Name

2-ethylhexyl nitrate
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InChI

InChI=1S/C8H17NO3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3
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InChI Key

NKRVGWFEFKCZAP-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CO[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17NO3
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DSSTOX Substance ID

DTXSID1027928
Record name 2-Ethylhexyl nitrate
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Molecular Weight

175.23 g/mol
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Physical Description

Liquid, Light yellow liquid with a pleasant odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS]
Record name Nitric acid, 2-ethylhexyl ester
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Record name 2-Ethylhexyl nitrate
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Vapor Pressure

0.03 [mmHg]
Record name 2-Ethylhexyl nitrate
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CAS No.

27247-96-7
Record name 2-Ethylhexyl nitrate
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Record name 2-Ethylhexyl nitrate
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Record name Nitric acid, 2-ethylhexyl ester
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Record name 2-ethylhexyl nitrate
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Synthesis routes and methods

Procedure details

A reactor is charged with 13.48 parts of mixed acid containing 3.33 parts HNO3, 7.77 parts H2SO4 and 2.38 parts H2O. The mixed acid is agitated and its temperature adjusted to 25°±3° C. Urea (0.40 part) is added to the mixed acid over a period of 1/2 hour and the temperature allowed to rise to 32.5°±2.5° C. 2-Ethylhexyl alcohol (5.85 parts) are added to the reactor at a rate of 0.065 part per minute while maintaining the temperature at 32.5°±2.5° C. After addition of 2-ethylhexyl alcohol, the reaction mixture is held at 32.5°±2.5° C. for 1 hour at which time agitation is stopped and the bottom acid layer which forms is drained from the reactor. An aqueous 10% sodium sulfate solution (2.73 parts) is added to the reactor and the resulting mixture agitated. After 15 minutes, agitation is stopped and the bottom aqueous solution layer, which forms, is separated. An aqueous 10% sodium sulfate solution is added to the ethylhexyl nitrate layer which is agitated for 15 minutes at which point 0.50 part of an aqueous 10% sodium carbonate solution is slowly added. An additional 2.73 parts of a 10% aqueous sodium sulfate solution is added to the reactor and agitated for 15 minutes, after which the lower aqueous layer is drained. Another 2.73 parts of 10% aqueous sodium sulfate solution is added to the reactor and the contents agitated for 15 minutes after which 0.50 part 10% aqueous sodium carbonate is added, the agitation stopped and the lower aqueous layer drained. The 2-ethylhexyl nitrate product is obtained in 97% yield, i.e., 7.64 parts.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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